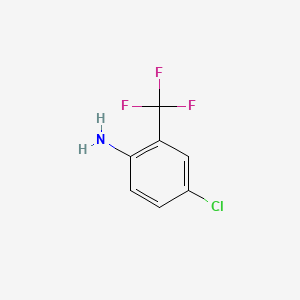
4-Chloro-2-(trifluoromethyl)aniline
Cat. No. B1214093
Key on ui cas rn:
445-03-4
M. Wt: 195.57 g/mol
InChI Key: CVINWVPRKDIGLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04008278
Procedure details


VPC assay of the organic product revealed the following composition (15% XE 60 column packing; 120° C-250° C; 4°/min.): o-aminobenzotrifluoride (13.1 wt. %; 25.94 grams; 0.161 mole; 83.9% conversion); 2-amino-5-chlorobenzotrifluoride, 53.5 wt. %; 105.9 grams or 64.5% corrected yield); and, 2-amino-3,5-dichlorobenzotrifluoride, 33.3 wt. %; 65.93 grams or 34.2% corrected yield). A trace of 2-amino-3-chlorobenzotrifluoride was produced.



Identifiers


|
REACTION_CXSMILES
|
NC1C=CC=CC=1C(F)(F)F.NC1C=CC(Cl)=CC=1C(F)(F)F.[NH2:24][C:25]1[C:30]([Cl:31])=[CH:29][C:28](Cl)=[CH:27][C:26]=1[C:33]([F:36])([F:35])[F:34]>>[NH2:24][C:25]1[C:30]([Cl:31])=[CH:29][CH:28]=[CH:27][C:26]=1[C:33]([F:36])([F:34])[F:35]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
25.94 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C=CC=C1)C(F)(F)F
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C=C(C=C1)Cl)C(F)(F)F
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C=C(C=C1Cl)Cl)C(F)(F)F
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
120° C-250° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
105.9 grams or 64.5% corrected yield)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
65.93 grams or 34.2% corrected yield)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C=CC=C1Cl)C(F)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
